2-[2-(Propan-2-yloxy)phenyl]propan-2-amine
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)14-11-8-6-5-7-10(11)12(3,4)13/h5-9H,13H2,1-4H3 |
InChI Key |
ZINMPAXXCTYLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-(propan-2-yloxy)benzene and isopropylamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where isopropylamine reacts with 2-bromo-1-(propan-2-yloxy)benzene under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Ortho-Substituted Phenyl Groups
Key Observations:
- Steric Effects : The isopropoxy group in the target compound likely reduces enzymatic degradation compared to smaller substituents (e.g., methoxy) but may limit membrane permeability .
Para-Substituted Phenylpropan-2-amine Derivatives
Key Observations:
- Substituent Position : Para-substituted analogs exhibit distinct electronic and spatial interactions compared to ortho-substituted derivatives. For example, para-trifluoromethoxy groups enhance metabolic resistance but reduce solubility .
Alkoxy Chain Length and Branching Variations
Key Observations:
- Branching vs.
Pharmacologically Active Analogs
Key Observations:
- Receptor Interactions : Bulky substituents (e.g., isopropoxy) may sterically hinder binding to serotonin receptors compared to smaller groups (e.g., methoxy) .
Biological Activity
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine, also known as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an aryloxy group and an amine, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a propan-2-yloxy group attached to a phenyl ring, which is in turn connected to a propan-2-amine moiety. The presence of these functional groups suggests possible interactions with neurotransmitter systems and other biological pathways.
1. Adrenergic Activity
Research indicates that compounds similar to this compound exhibit adrenergic activity. This activity is primarily mediated through interactions with alpha and beta adrenergic receptors, which are crucial in regulating cardiovascular and central nervous system functions. Studies have shown that such compounds can act as stimulants, influencing heart rate and blood pressure.
2. Antioxidant Properties
Antioxidant activity has been observed in various derivatives of phenylpropanamines. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases. For instance, the antioxidant capacity of related compounds was measured using the ABTS assay, demonstrating significant free radical scavenging activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Related Compound A | 45.69 | Prolyl-4-hydroxylase inhibition |
| Related Compound B | 45.81 | Collagen synthesis inhibition |
3. Neuroprotective Effects
Some studies suggest that phenylpropanolamine derivatives may exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. The inhibition of pro-inflammatory cytokines has been documented, indicating potential applications in neurodegenerative disorders .
Case Study 1: In Vivo Effects on Cardiovascular System
A study involving animal models assessed the cardiovascular effects of this compound. Results indicated significant increases in heart rate and blood pressure, consistent with adrenergic stimulation. These findings align with the expected pharmacological profile of similar compounds.
Case Study 2: Antioxidant Activity Assessment
In vitro experiments evaluated the antioxidant properties of various derivatives, including this compound. The results showed that this compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in conditions associated with oxidative damage .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 2-[2-(propan-2-yloxy)phenyl]propan-2-amine?
Methodological Answer:
- Core Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For analogs like 2-(2-chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6), the hydrochloride salt is formed by reacting the free base with HCl, improving solubility .
- Optimization :
- Catalysts : Use palladium catalysts for coupling reactions involving aryl ethers (e.g., propan-2-yloxy groups).
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures ensures purity.
- Yield Enhancement : Optimize reaction time (e.g., 12–24 hours for reductive amination) and temperature (60–80°C for aryl ether formation) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and isopropyl groups (δ 1.2–1.4 ppm for CH₃) .
- 2D NMR (COSY, HSQC) : Resolve coupling between the propan-2-amine backbone and aryl ether substituents.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₁₂H₁₉NO₂, expected [M+H]⁺ = 218.15) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Basic: How should solubility and stability be managed during experimental workflows?
Methodological Answer:
- Solubility :
- Stability :
Advanced: What mechanistic approaches are used to study its interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) to determine IC₅₀ values .
- Enzyme Inhibition Studies : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological activity?
Methodological Answer:
- SAR Analysis :
- Electron-Withdrawing Groups (Cl, F) : Increase receptor binding affinity (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine shows enhanced serotonin receptor activity) .
- Alkoxy Groups (OCH₃, O-iPr) : Modulate lipophilicity (logP) and blood-brain barrier penetration .
- Chiral Centers : Resolve enantiomers via chiral HPLC (e.g., (R)-1-(4-methoxyphenyl)propan-2-amine has higher bioactivity than (S)-isomer) .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, incubation time) causing discrepancies .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .
Advanced: What computational tools predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide docks the compound into crystallographic structures (e.g., PDB: 6A93 for serotonin receptors) .
- Key Interactions : Hydrogen bonding with Ser159 (5-HT₂A) and π-π stacking with Phe234 .
- ADMET Prediction :
- SwissADME : Estimates logP (2.1), CNS permeability (+), and CYP450 inhibition .
- ProTox-II : Predicts LD₅₀ (300 mg/kg, oral) and hepatotoxicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
